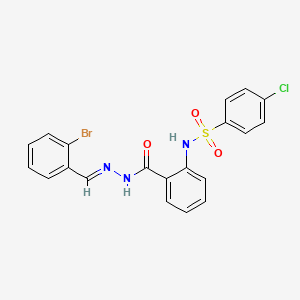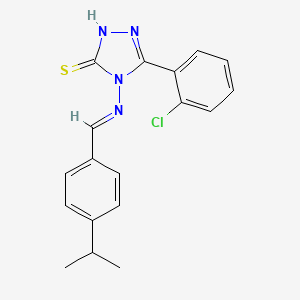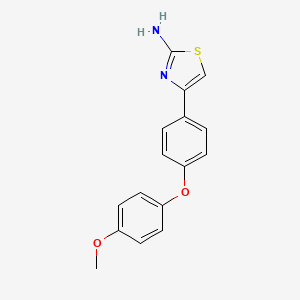
copper oxychloride, AldrichCPR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper oxychloride, also known as copper(II) oxychloride, is a chemical compound with the formula Cu2(OH)3Cl. It is a green crystalline solid that is used primarily as a fungicide in agriculture. The compound is known for its effectiveness in controlling fungal diseases in crops, making it a valuable tool for farmers. Copper oxychloride is also used in various industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper oxychloride can be synthesized through the reaction of copper(II) chloride with sodium hydroxide in an aqueous solution. The reaction typically involves the following steps:
- Dissolving copper(II) chloride in water to form a solution.
- Adding sodium hydroxide to the solution to precipitate copper hydroxide.
- Reacting the precipitated copper hydroxide with additional copper(II) chloride to form copper oxychloride .
The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the final product. The process is usually carried out at room temperature with continuous stirring to ensure complete reaction.
Industrial Production Methods
In industrial settings, copper oxychloride is produced by reacting metallic copper with copper(II) chloride in the presence of oxygen. The process involves the following steps:
- Dissolving copper(II) chloride in water to form a solution.
- Adding metallic copper to the solution.
- Introducing oxygen into the solution to facilitate the reaction between copper and copper(II) chloride .
This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Copper oxychloride undergoes various chemical reactions, including:
Oxidation: Copper oxychloride can be oxidized to form copper(II) oxide and chlorine gas.
Reduction: The compound can be reduced to metallic copper and hydrochloric acid.
Substitution: Copper oxychloride can react with other halides to form different copper halides.
Common Reagents and Conditions
Oxidation: Typically involves the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas or sodium borohydride.
Substitution: Halide salts such as sodium chloride or potassium bromide are used in substitution reactions.
Major Products Formed
Oxidation: Copper(II) oxide and chlorine gas.
Reduction: Metallic copper and hydrochloric acid.
Substitution: Different copper halides, depending on the halide used.
Applications De Recherche Scientifique
Copper oxychloride has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: Employed in studies related to plant pathology and microbiology due to its fungicidal properties.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the production of pigments, ceramics, and other materials
Mécanisme D'action
The mechanism of action of copper oxychloride involves the generation of reactive oxygen species (ROS), which cause oxidative damage to cellular components such as membranes, proteins, and nucleic acids. This leads to the disruption of cellular functions and ultimately cell death. The compound targets multiple molecular pathways, making it effective against a wide range of pathogens .
Comparaison Avec Des Composés Similaires
Copper oxychloride is often compared with other copper-based compounds, such as:
Copper(II) hydroxide: Similar fungicidal properties but different solubility and stability characteristics.
Copper(II) oxide: Used in similar applications but has different reactivity and toxicity profiles.
Copper(II) chloride: More soluble in water and used in different industrial processes.
Copper oxychloride is unique due to its specific combination of properties, including its effectiveness as a fungicide, stability, and ease of production .
Propriétés
Formule moléculaire |
Cl2Cu4H12O6 |
|---|---|
Poids moléculaire |
433.18 g/mol |
Nom IUPAC |
copper;dichlorocopper;hexahydrate |
InChI |
InChI=1S/2ClH.4Cu.6H2O/h2*1H;;;;;6*1H2/q;;;;;+2;;;;;;/p-2 |
Clé InChI |
XOURRDOLCCVZAF-UHFFFAOYSA-L |
SMILES canonique |
O.O.O.O.O.O.Cl[Cu]Cl.[Cu].[Cu].[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12049365.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone](/img/structure/B12049373.png)
![Ethyl 3-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12049375.png)

![[4-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12049387.png)

![8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12049399.png)


![1-{2-[2-Hydroxy-3-(isopropylamino)propoxy]-4,6-dimethylphenyl}ethanone](/img/structure/B12049426.png)
![N-(2,5-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12049433.png)

![4-{[(E)-3-Cyclohexen-1-ylmethylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B12049449.png)
